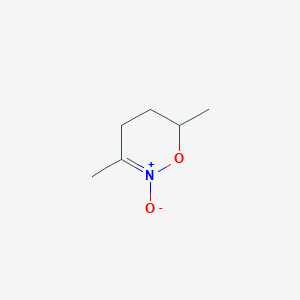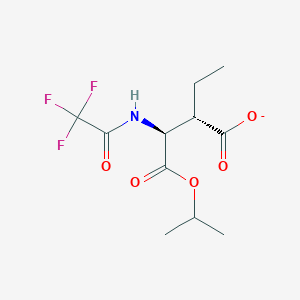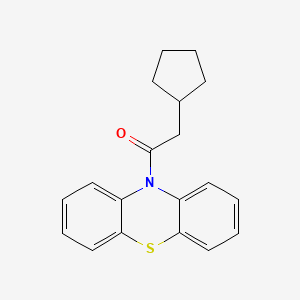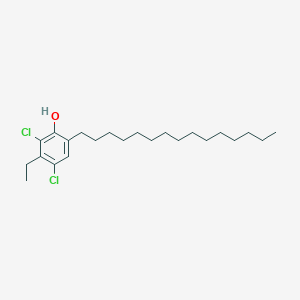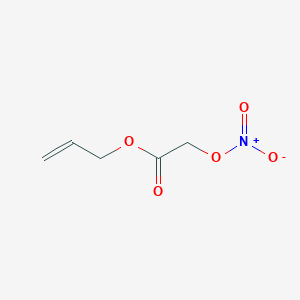![molecular formula C13H16N2O3 B12539798 N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide CAS No. 684271-21-4](/img/structure/B12539798.png)
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide is a compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse biological activities This compound, in particular, has a unique structure that includes an azepane ring, which is a seven-membered nitrogen-containing ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. for more functionalized molecules, milder conditions such as those mentioned above are preferred. The use of ultrasonic irradiation and green catalysts is becoming more common in industrial settings to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antioxidant activities.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with quorum sensing, a process that bacteria use for communication and biofilm formation . This inhibition disrupts the signaling pathways, preventing the bacteria from coordinating their activities and forming biofilms.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial properties.
Uniqueness
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide is unique due to the presence of the azepane ring, which is not commonly found in other benzamide derivatives
Properties
CAS No. |
684271-21-4 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[(3S)-1-hydroxy-2-oxoazepan-3-yl]benzamide |
InChI |
InChI=1S/C13H16N2O3/c16-12(10-6-2-1-3-7-10)14-11-8-4-5-9-15(18)13(11)17/h1-3,6-7,11,18H,4-5,8-9H2,(H,14,16)/t11-/m0/s1 |
InChI Key |
NKUQTJWWRAZBCN-NSHDSACASA-N |
Isomeric SMILES |
C1CCN(C(=O)[C@H](C1)NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1CCN(C(=O)C(C1)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
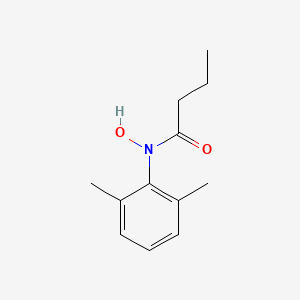
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)
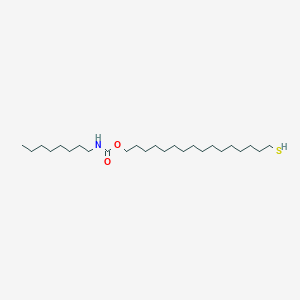
![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)
